- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)
934664-41-2 structure
Product Name:tert-butyl 3-methylideneazetidine-1-carboxylate
N.o CAS:934664-41-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
Update Time:2025-06-13
tert-butyl 3-methylideneazetidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-methylideneazetid...
- tert-butyl 3-methylideneazetidine-1-carboxylate
- 1-Boc-3-methylideneazetidine
- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
- MECAHFSQQZQZOI-UHFFFAOYSA-N
- 5860AC
- PB19228
- AM804576
- AB1011612
- AB0050474
- tert-butyl 3-methylene-azetidine-1-carboxylate
- 3-Methyleneaze
- J-524559
- SY046612
- DB-371887
- CS-W022997
- EN300-155692
- DTXSID70717214
- AKOS006316676
- MFCD12031229
- B6011
- ALBB-031201
- SCHEMBL1488353
- 1-Boc-3-methyleneazetidine
- SS-4888
- 934664-41-2
- tert-Butyl3-methyleneazetidine-1-carboxylate
-
- MDL: MFCD12031229
- Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
- Chave InChI: MECAHFSQQZQZOI-UHFFFAOYSA-N
- SMILES: O=C(N1CC(=C)C1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 169.110278721g/mol
- Massa monoisotópica: 169.110278721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 207
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.5
- XLogP3: 1
Propriedades Experimentais
- Ponto de ebulição: 214.8±29.0°C at 760 mmHg
tert-butyl 3-methylideneazetidine-1-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
tert-butyl 3-methylideneazetidine-1-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103675-100g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95+% | 100g |
$550 | 2021-06-10 | |
| Alichem | A449040934-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
$247.20 | 2023-08-31 | |
| Alichem | A449040934-100g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 100g |
$723.84 | 2023-08-31 | |
| abcr | AB439858-1 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 1g |
€93.80 | 2023-07-18 | |
| abcr | AB439858-5 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 5g |
€146.00 | 2023-07-18 | |
| abcr | AB439858-10 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 10g |
€201.10 | 2023-07-18 | |
| abcr | AB439858-25 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 25g |
€357.50 | 2023-07-18 | |
| abcr | AB439858-100 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 100g |
€834.30 | 2023-07-18 | |
| Apollo Scientific | OR317163-1g |
3-Methylideneazetidine, N-BOC protected |
934664-41-2 | 97% | 1g |
£15.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60460-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
¥442.0 | 2023-09-06 |
tert-butyl 3-methylideneazetidine-1-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referência
- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Referência
- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux
Referência
- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
1.2 30 min, rt
1.3 Reagents: Water
Referência
- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
Referência
- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referência
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
Referência
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
1.2 2 h, 35 °C; 35 °C → rt
Referência
- Pleuromutilin derivative and application as antibacterial agents, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
Referência
- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Referência
- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
Referência
- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referência
- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
Referência
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Referência
- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),
tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials
- Methyltriphenylphosphonium bromide
- methyl(triphenyl)phosphonium;iodide
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Benzyltriphenylphosphonium bromide
tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products
tert-butyl 3-methylideneazetidine-1-carboxylate Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Número da Ordem:sfd9465
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Número da Ordem:A859765
Estado das existências:in Stock
Quantidade:500g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):1291.0/258.0
E- mail:sales@amadischem.com
tert-butyl 3-methylideneazetidine-1-carboxylate Literatura Relacionada
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Pureza:99%/99%
Quantidade:500g/100g
Preço ($):1291.0/258.0